In Vitro Antifungal Efficacy: Tetrahydroisoquinolinone Derivative 5k vs. Commercial Boscalid
A derivative of the 1(2H)-isoquinolinone scaffold, compound 5k, demonstrates strong antifungal activity against Sclerotinia sclerotiorum. Its in vitro mycelial growth inhibition EC50 of 5.8 μg/mL is compared to the commercial fungicide boscalid (EC50 = 0.094 μg/mL). In a leaf-based assay, its protective control efficacy of 94.6% at 500 μg/mL is comparable to boscalid's 95.8% at 10 μg/mL [1].
| Evidence Dimension | Antifungal activity against Sclerotinia sclerotiorum |
|---|---|
| Target Compound Data | EC50 = 5.8 μg/mL (in vitro mycelial growth inhibition) |
| Comparator Or Baseline | Boscalid: EC50 = 0.094 μg/mL |
| Quantified Difference | Target is ~62-fold less potent in vitro; comparable in vivo leaf assay efficacy (94.6% vs 95.8%) at a 50-fold higher concentration. |
| Conditions | In vitro mycelial growth inhibition assay and in vivo leaf protection assay. |
Why This Matters
This data validates the 1(2H)-isoquinolinone scaffold as a viable starting point for developing novel fungicides with a potentially different mode of action, offering an alternative to existing commercial products.
- [1] Synthesis and antibacterial activity of tetrahydroisoquinolone-4-carboxylic acid derivatives. Chinese Journal of Pesticide Science. 2022 Dec 27. View Source
